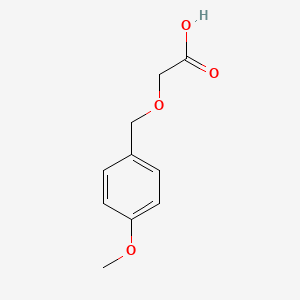

2-((4-Methoxybenzyl)oxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXTXCKLOBWPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446045 | |

| Record name | [(4-Methoxyphenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88920-24-5 | |

| Record name | [(4-Methoxyphenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Strategic Application of the p-Methoxybenzyl (PMB) Group for Carboxylic Acid Protection

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for carboxylic acids in complex organic synthesis. Its utility stems from a unique electronic profile that permits its removal under specific and mild acidic conditions, offering a distinct advantage in orthogonality over other common protecting groups. This guide provides an in-depth analysis of the rationale for selecting the PMB ester, detailed experimental protocols for its installation and cleavage, and a summary of its performance across various substrates. A key distinction from the analogous PMB ether is its general stability towards oxidative cleavage by reagents such as DDQ, a critical consideration for synthetic planning.

Rationale for Selection

The strategic decision to employ the PMB group for carboxylic acid protection is rooted in its distinct cleavage conditions, which are orthogonal to many other protecting groups used in multi-step synthesis.

-

Acid-Labile Nature: The defining feature of the PMB ester is its susceptibility to cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The electron-donating p-methoxy group stabilizes the formation of the benzylic carbocation intermediate during cleavage, making the PMB ester significantly more acid-labile than the simple benzyl (Bn) ester.[2][3] This allows for the selective deprotection of a PMB ester while leaving Bn esters, t-butyl esters, and other acid-sensitive groups like Boc-carbamates intact under carefully controlled conditions.[1][4]

-

Orthogonality: The PMB group provides a crucial layer of selectivity in synthetic routes. It is stable to conditions used to remove many other common protecting groups. For instance, PMB ethers and esters are not cleaved under the basic conditions used for removing methyl or ethyl esters, or the fluoride-based conditions for cleaving silyl ethers.[1][5]

-

Stability: PMB esters exhibit excellent stability across a wide range of non-acidic reaction conditions, including many carbon-carbon bond-forming reactions, making them reliable "workhorse" protecting groups for intricate synthetic campaigns.[1]

-

Critical Distinction from PMB Ethers (Oxidative Stability): While PMB ethers are renowned for their facile oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), it is critical to note that PMB esters are generally stable under these conditions.[2][6] Attempts to cleave PMB esters with DDQ have been reported as fruitless, even under forcing conditions.[1] This is attributed to the higher oxidation potential of the PMB ester moiety, which prevents the formation of the necessary charge-transfer complex with DDQ that initiates cleavage.[1] This stability provides a powerful orthogonal strategy, allowing for the selective deprotection of a PMB ether in the presence of a PMB ester.

Chemical Pathways and Decision Logic

The following diagrams illustrate the core transformations and the logical process for selecting the PMB protecting group.

Quantitative Data Summary

The following tables summarize representative yields for the formation and cleavage of PMB esters under various conditions.

Table 1: Protection of Carboxylic Acids as PMB Esters

| Carboxylic Acid Substrate | Protection Method | Reagents | Solvent | Yield (%) | Reference |

| N-Cbz-glycine | Direct Alkylation | PMB-Cl, Triethylamine | DMF | High | [1] |

| Hindered Carboxylic Acid | Carbodiimide Coupling | PMB-OH, DCC, DMAP | CH₂Cl₂ | Good | [1] |

| Various Acids | Isourea Method | N,N'-diisopropyl-O-(PMB)isourea | THF | High (>80%) | [7] |

Table 2: Deprotection of PMB Esters

| Substrate | Deprotection Method | Reagents | Conditions | Yield (%) | Reference |

| PMB ester of pantocin B intermediate | Acidic Cleavage | 10% TFA in CH₂Cl₂ | Room Temp | Quantitative | [1] |

| N-protected amino acid PMB esters | Acidic Cleavage | Neat TFA | 0 °C | High | [1] |

| PMB ester with β-lactam ring | Lewis Acid Cleavage | AlCl₃, Anisole | -50 °C | 60% | [1] |

| Tyrosine-based PMB ester | Lewis Acid Cleavage | POCl₃ | Dichloroethane, RT | 82% | [1] |

| Generic PMB Ester | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Reflux, 5h | No Reaction | [1] |

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using PMB-Chloride

This protocol is a general method for the esterification of a carboxylic acid via direct alkylation.

-

Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Alkylation: Add p-methoxybenzyl chloride (PMB-Cl) (1.2 eq) to the reaction mixture. If the reaction is sluggish, gentle heating (40-50 °C) may be required.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired PMB ester.

Protocol 2: Deprotection of a PMB Ester using Trifluoroacetic Acid (TFA)

This protocol describes the standard method for acidic cleavage of a PMB ester.

-

Preparation: Dissolve the PMB-protected carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). A cation scavenger such as anisole or 1,3-dimethoxybenzene (3-5 eq) can be added to prevent side reactions from the liberated PMB cation.[4]

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 10-50% v/v in CH₂Cl₂) to the stirred solution.[1][3]

-

Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the deprotection by TLC. Weygard and Hunger noted that PMB esters are readily cleaved by neat TFA at 0 °C.[1]

-

Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude carboxylic acid can be purified by crystallization or chromatography as needed.

References

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The p-Methoxybenzyl (PMB) Group: A Versatile Workhorse in Multistep Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl, carboxyl, and other nucleophilic functionalities in the complex landscape of multistep organic synthesis.[1][2] While various reagents can be employed for its introduction, the core advantages lie in the stability of the resulting PMB ether or ester and, most critically, the diverse and orthogonal methods available for its cleavage. This guide explores the strategic application of the PMB group, offering a comprehensive overview of its advantages, quantitative data on its reactivity, detailed experimental protocols, and visual representations of key chemical transformations. Although not widely documented as a standard reagent, 2-((4-methoxybenzyl)oxy)acetic acid represents a potential precursor for the introduction of this versatile protective moiety.

Core Advantages of the PMB Protecting Group

The utility of the PMB group stems from its unique electronic properties. The electron-donating methoxy group on the benzyl ring plays a crucial role in its reactivity, offering several key advantages in multistep synthesis:

-

Orthogonality: The PMB group can be selectively removed under conditions that leave many other common protecting groups intact. For instance, its lability to oxidative cleavage provides a distinct advantage over other benzyl-type protecting groups.[1] This orthogonality is paramount in the synthesis of complex molecules requiring sequential deprotection steps.

-

Multiple Deprotection Strategies: The PMB group can be cleaved under acidic, oxidative, and reductive conditions, providing chemists with a flexible toolkit to choose the most compatible deprotection method for a given substrate and its existing functional groups.[3]

-

Enhanced Lability Compared to Benzyl Ethers: The electron-donating methoxy group stabilizes the benzylic carbocation intermediate formed during acidic cleavage, making the PMB group more labile than the simple benzyl (Bn) group under acidic conditions.[4] This allows for selective deprotection when both protecting groups are present in a molecule.

-

Stability: PMB ethers and esters exhibit good stability across a wide range of reaction conditions, including those involving basic reagents, organometallics, and many standard transformations.[2]

Data Presentation: Comparative Lability of Benzyl-Type Protecting Groups

The choice of a protecting group is often dictated by its relative stability and the conditions required for its removal. The following table summarizes the typical deprotection conditions and relative acid lability of common benzyl-type protecting groups.

| Protecting Group | Structure | Typical Deprotection Reagents | Relative Acid Lability | Orthogonality Notes |

| Benzyl (Bn) | -CH₂Ph | Strong acids (e.g., HBr, BBr₃); Catalytic hydrogenation (e.g., H₂, Pd/C) | Low | Cleaved by hydrogenolysis, offering orthogonality with acid-labile and base-labile groups.[4] |

| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OMe | 10-50% TFA in CH₂Cl₂; 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ); Ceric ammonium nitrate (CAN) | High | Stable to catalytic hydrogenation. Readily cleaved oxidatively, providing excellent orthogonality with other acid-labile groups.[1][4] |

| 2,4-Dimethoxybenzyl (DMB) | -CH₂-C₆H₂-(OMe)₂ | 1-10% Trifluoroacetic acid (TFA) in CH₂Cl₂; Mild Lewis acids (e.g., Bi(OTf)₃) | Very High | Stable to catalytic hydrogenation. Can be cleaved oxidatively with DDQ or CAN, though less common than for PMB.[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a primary alcohol with a PMB group and its subsequent deprotection under both oxidative and acidic conditions.

Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)

This procedure describes a standard Williamson ether synthesis for the formation of a PMB ether.

Materials:

-

Primary alcohol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add p-Methoxybenzyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ

This protocol outlines the selective cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Materials:

-

PMB-protected alcohol (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.2 equiv) portionwise.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Protocol 3: Acid-Catalyzed Deprotection of a PMB Ether using Trifluoroacetic Acid (TFA)

This protocol describes the cleavage of a PMB ether under acidic conditions.

Materials:

-

PMB-protected alcohol (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, typically 10-50% v/v) to the solution at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of the PMB protecting group.

Caption: Workflow for PMB protection and deprotection in a multistep synthesis.

Caption: Orthogonality of PMB deprotection in the presence of other common protecting groups.

Conclusion

The p-methoxybenzyl (PMB) protecting group is an invaluable tool for the synthetic organic chemist. Its robust nature, coupled with the variety of methods for its selective removal, allows for the elegant design and execution of complex synthetic routes. The ability to deprotect under oxidative conditions, in particular, provides a powerful orthogonal strategy that is not available for many other protecting groups. While the specific reagent this compound is not extensively documented in the literature for this purpose, the underlying chemistry of the PMB group it carries is well-established and continues to be a cornerstone of modern organic synthesis. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to effectively implement PMB protection strategies in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Methoxybenzyl)oxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-((4-Methoxybenzyl)oxy)acetic acid. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines information from chemical suppliers with predicted values and general experimental methodologies. This guide aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that a significant portion of this data is predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | --- |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Melting Point | 50.8-51.8 °C (Predicted) | [1] |

| Boiling Point | 367.4 ± 22.0 °C (Predicted) | [1] |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.40 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [1] |

| Physical Form | White to yellow powder or crystals. | |

| Purity | Typically available at ≥95% purity. | |

| Storage | Recommended storage under inert atmosphere at 2-8°C. | [2] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Proposed Synthesis Workflow:

Caption: Proposed Williamson ether synthesis workflow for this compound.

Detailed Methodology:

-

Alkoxide Formation: 4-Methoxybenzyl alcohol is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the alcohol and form the corresponding sodium alkoxide. The reaction is usually stirred at room temperature until the evolution of hydrogen gas ceases.

-

Ether Formation: Ethyl bromoacetate is then added dropwise to the solution of the sodium 4-methoxybenzyl alkoxide. The reaction mixture is stirred, possibly with gentle heating, to facilitate the SN2 reaction, yielding ethyl 2-((4-methoxybenzyl)oxy)acetate.

-

Saponification: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and heating the mixture under reflux.

-

Workup and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of this compound. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

Workflow for Physicochemical Property Determination:

Caption: General experimental workflow for determining key physicochemical properties.

Biological Context and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of phenoxyacetic acid derivatives has been explored for various therapeutic applications.

Potential Areas of Interest Based on Analogues:

-

Herbicidal and Plant Growth Regulation: Phenoxyacetic acids are well-known for their use as synthetic auxins in agriculture.

-

Pharmacological Scaffolds: The phenoxyacetic acid moiety is present in a number of drugs with diverse activities.

-

Anti-inflammatory Agents: Some substituted phenoxyacetic acids have been investigated for their anti-inflammatory properties.

-

Anticancer and Antimicrobial Activities: Derivatives of phenoxyacetic acid have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.

Given the structural motifs present in this compound, it could serve as a valuable building block or intermediate in the synthesis of novel compounds for biological screening in these and other therapeutic areas. Further research is warranted to elucidate its specific biological profile.

Logical Relationship for Drug Discovery Potential:

Caption: Logical progression from the core compound to potential drug candidates.

Conclusion

This compound is a compound with defined structural features but limited experimentally verified physicochemical data. The information presented in this guide, combining supplier data with established chemical principles, provides a starting point for researchers. Future work should focus on the experimental determination of its properties and the exploration of its potential biological activities, leveraging its structural similarity to other pharmacologically relevant phenoxyacetic acid derivatives.

References

Stability of 2-((4-Methoxybenzyl)oxy)acetic Acid Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 2-((4-methoxybenzyl)oxy)acetic acid under various pH conditions. The stability of this molecule is of critical importance for its handling, storage, and application in research and development, particularly in the context of drug discovery and organic synthesis where the p-methoxybenzyl (PMB) ether linkage is frequently employed as a protecting group.

Core Concepts: The p-Methoxybenzyl Ether Linkage

This compound features a key structural motif: a p-methoxybenzyl (PMB) ether. The stability of the entire molecule is largely dictated by the reactivity of this ether bond. The methoxy group on the benzyl ring plays a significant role by donating electron density, which stabilizes a potential benzylic carbocation intermediate. This electronic effect makes the PMB ether susceptible to cleavage under specific conditions, particularly acidic and oxidative environments.

Stability Profile

The chemical stability of this compound is highly dependent on the pH of its environment. While generally stable under neutral and mildly basic conditions, it is susceptible to degradation in the presence of strong acids.

Acidic Conditions

Under acidic conditions, the ether oxygen of this compound can be protonated, transforming the hydroxyl group into a good leaving group.[1][2][3] The cleavage of the C-O bond can then proceed via either an SN1 or SN2 mechanism, depending on the specific reaction conditions and the structure of the ether.[2][3] For this compound, the formation of a resonance-stabilized p-methoxybenzyl carbocation makes the SN1 pathway highly favorable.[4]

Strong acids such as trifluoroacetic acid (TFA), hydrobromic acid (HBr), and hydroiodic acid (HI) are commonly employed to cleave PMB ethers.[5] The general mechanism involves protonation of the ether oxygen, followed by departure of the glycolic acid moiety and formation of the stable p-methoxybenzyl carbocation. This carbocation is then quenched by a nucleophile present in the reaction mixture.

Table 1: Summary of Reactivity under Acidic Conditions

| Reagent/Condition | Expected Outcome | Mechanism | Reference |

| Strong Protic Acids (e.g., TFA, HBr, HI) | Cleavage of the ether bond | SN1 | [2][5] |

| Lewis Acids (e.g., AlCl3) | Potential for ether cleavage | Complexation and cleavage | [6] |

Basic Conditions

Ethers are generally considered stable under basic conditions.[4] The alkoxide that would need to be displaced is a poor leaving group, making nucleophilic substitution unfavorable. Therefore, this compound is expected to be largely stable under a wide range of basic conditions, including treatment with common bases like lithium hydroxide, sodium hydroxide, and potassium carbonate at moderate temperatures.

While direct cleavage of the ether bond is unlikely, it is important to consider the potential for deprotonation of the carboxylic acid group under basic conditions, forming the corresponding carboxylate salt. This does not represent degradation but is a relevant chemical transformation. In a reported synthesis, base hydrolysis with lithium hydroxide was used to cleave a PMB ester, but this was accompanied by decomposition in some cases, highlighting that extreme conditions could potentially affect the molecule.[6]

Table 2: Summary of Reactivity under Basic Conditions

| Reagent/Condition | Expected Outcome | Mechanism | Reference |

| Aqueous Hydroxide Bases (e.g., NaOH, KOH) | Formation of carboxylate salt; ether is stable | Acid-base reaction | N/A |

| Strong, Non-nucleophilic Bases (e.g., NaH) | Formation of carboxylate salt; ether is stable | Acid-base reaction | [7] |

Oxidative Conditions

It is noteworthy that the p-methoxybenzyl ether group is sensitive to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective at deprotecting PMB ethers under neutral or mildly acidic conditions.[7][8] This occurs via the formation of a charge-transfer complex, leading to the formation of p-methoxybenzaldehyde and the corresponding alcohol (in this case, glycolic acid).[8]

Predicted Degradation Pathways

The primary degradation pathway for this compound is expected to be acid-catalyzed hydrolysis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

Solubility of 2-((4-Methoxybenzyl)oxy)acetic acid in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-((4-Methoxybenzyl)oxy)acetic acid in common organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Compound Information

| IUPAC Name | This compound |

| CAS Number | 88920-24-5 |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| Physical Form | White to yellow powder or crystals |

Qualitative Solubility Data

| Solvent Category | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Slightly Soluble[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Halogenated Alkanes | Chloroform | Slightly Soluble[1] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of achieving a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have visible undissolved solid material at the bottom.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental solubility determination.

Caption: Solvent selection workflow for this compound.

References

The Enduring Utility of p-Methoxybenzyl Esters: A Technical Guide to Carboxylic Acid Protection

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of protecting groups for carboxylic acids, the p-methoxybenzyl (PMB) ester stands out as a versatile and reliable choice. This technical guide provides an in-depth exploration of the core principles and practical applications of PMB esters, from their formation and stability to their selective cleavage.

The p-methoxybenzyl group offers a robust shield for the carboxylic acid moiety, stable to a variety of reaction conditions, yet readily removable under specific and mild protocols.[1] This orthogonality allows for its selective cleavage in the presence of other protecting groups, a critical feature in the synthesis of complex molecules.[1]

Formation of p-Methoxybenzyl Esters

The introduction of the PMB protecting group onto a carboxylic acid can be achieved through several reliable methods. The choice of method often depends on the substrate's sensitivity, steric hindrance, and the overall synthetic strategy.

One of the most common approaches involves the direct alkylation of a carboxylic acid with p-methoxybenzyl chloride (PMB-Cl) in the presence of a non-nucleophilic base, such as triethylamine.[1] This method is straightforward and effective for a wide range of carboxylic acids, including N-protected amino acids.[1] For more sensitive or sterically hindered substrates, coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) facilitate the esterification of the carboxylic acid with p-methoxybenzyl alcohol.[1][2][3] The addition of DMAP significantly accelerates the reaction and suppresses the formation of undesired by-products.[2][3] Another mild and efficient method employs the pre-formed reagent N,N'-diisopropyl-O-(4-methoxybenzyl)isourea, which reacts directly with carboxylic acids to afford the corresponding PMB esters in high yields.[1]

The following diagram illustrates a general workflow for the protection of a carboxylic acid as a PMB ester.

Caption: A generalized workflow for the formation of p-methoxybenzyl esters.

The mechanism of DCC/DMAP-catalyzed esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is subsequently attacked by p-methoxybenzyl alcohol to yield the desired ester.

Caption: Simplified mechanism of PMB ester formation using DCC and DMAP.

| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |

| Direct Alkylation | p-Methoxybenzyl chloride, Triethylamine | Dichloromethane | Room Temperature | Good to High | [1] |

| DCC Coupling | p-Methoxybenzyl alcohol, DCC, DMAP | Dichloromethane | 0 °C to Room Temperature | High | [1][2] |

| Isourea Method | N,N'-Diisopropyl-O-(4-methoxybenzyl)isourea | THF, Acetone, or Acetonitrile | Room Temperature | Good to High | [1] |

Stability of p-Methoxybenzyl Esters

A key advantage of the PMB ester is its stability across a range of chemical conditions, which allows for selective manipulation of other functional groups within the molecule. PMB esters are generally stable to:

-

Basic conditions: They are resistant to hydrolysis under moderately basic conditions.

-

Mildly acidic conditions: While susceptible to strong acids, they can tolerate mildly acidic conditions.

-

Many organometallic reagents: They are compatible with a variety of organometallic reagents.

-

Nucleophiles: They show good stability towards many nucleophiles.[1]

This stability profile makes the PMB ester a valuable tool in complex synthetic sequences where other protecting groups might be compromised.

Cleavage of p-Methoxybenzyl Esters

The removal of the PMB group can be accomplished under several distinct conditions, providing flexibility in the deprotection strategy.

Acid-Catalyzed Cleavage

The most common method for cleaving PMB esters is through acidolysis, typically using trifluoroacetic acid (TFA).[1] The reaction proceeds readily at room temperature, often in a solvent like dichloromethane. The mechanism involves protonation of the ester carbonyl oxygen, followed by the departure of the stable p-methoxybenzyl carbocation. This carbocation is stabilized by the electron-donating methoxy group.[1] The use of scavengers, such as anisole or triethylsilane, is often recommended to trap the liberated carbocation and prevent side reactions with the substrate.[1] Notably, PMB esters can be cleaved selectively in the presence of benzyl esters using this method.[1]

Caption: Simplified mechanism of TFA-mediated cleavage of PMB esters.

Oxidative Cleavage

While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the oxidative cleavage of PMB ethers, it has been found to be ineffective for the cleavage of PMB esters.[1] Even under forcing conditions, the PMB ester remains intact.[1] This difference in reactivity provides an important orthogonal relationship between PMB ethers and PMB esters.

Other Cleavage Methods

In addition to acidic cleavage, other methods for the deprotection of PMB esters have been reported, including hydrogenation using a palladium catalyst, although this method is less common and may affect other functional groups in the molecule.[1] Certain Lewis acids and other specific reagents like phosphorus oxychloride (POCl₃) have also been shown to cleave PMB esters.[1][4]

| Method | Reagents | Solvent | Temperature | Notes | Reference |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Scavengers like anisole are often used.[1] | [1] |

| Acidic Cleavage | Formic Acid | Neat | Room Temperature | Effective for some substrates.[1] | [1] |

| Hydrogenolysis | H₂, Pd/C | Various | Room Temperature | Can also reduce other functional groups. | [1] |

| Lewis Acid | POCl₃ | Dichloroethane | Room Temperature | Tolerates acid-sensitive Boc-carbamates.[1][4] | [1][4] |

Experimental Protocols

General Procedure for the Formation of a p-Methoxybenzyl Ester using DCC and DMAP

-

To a solution of the carboxylic acid (1.0 equiv) and p-methoxybenzyl alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equiv) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Cleavage of a p-Methoxybenzyl Ester using Trifluoroacetic Acid

-

Dissolve the p-methoxybenzyl ester (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add a scavenger, such as anisole (5-10 equiv), to the solution.

-

Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid as needed.

Conclusion

The p-methoxybenzyl ester is a highly valuable protecting group for carboxylic acids, offering a combination of stability and versatile, mild deprotection options. Its ease of introduction and selective removal, particularly its orthogonality to the corresponding PMB ether and other common protecting groups, ensures its continued and widespread use in the synthesis of complex organic molecules, from pharmaceuticals to natural products. The detailed methodologies and data presented in this guide provide a practical framework for the effective implementation of PMB ester protection strategies in a research and development setting.

References

A Technical Guide to the Application of 2-((4-Methoxybenzyl)oxy)acetic Acid and its Congeners as Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The p-methoxybenzyl (PMB) group, a key structural feature of 2-((4-methoxybenzyl)oxy)acetic acid, is a widely employed protecting group for hydroxyl and carboxyl functionalities. This technical guide provides a comprehensive overview of the mechanism of action of PMB-based protecting agents, focusing on their introduction, stability, and selective removal. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in research and development settings.

Introduction: The Role of Protecting Groups in Organic Synthesis

A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, thereby preventing it from participating in subsequent chemical reactions.[1][2] This strategy is essential for achieving chemoselectivity in complex molecules with multiple reactive sites.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.[3] The p-methoxybenzyl (PMB) group has emerged as a versatile and reliable choice for the protection of alcohols and carboxylic acids due to its favorable stability profile and multiple deprotection pathways.[4][5]

The p-Methoxybenzyl (PMB) Group: A Versatile Protecting Agent

The p-methoxybenzyl group, often introduced using reagents like p-methoxybenzyl chloride (PMBCl) or this compound, serves as an effective protecting group for hydroxyl and carboxylic acid functionalities. Its utility stems from the electron-donating nature of the p-methoxy substituent, which facilitates its selective cleavage under specific conditions.

The introduction of the PMB group typically proceeds via nucleophilic substitution or esterification reactions.

-

Protection of Alcohols (PMB Ethers): Alcohols can be converted to PMB ethers by reaction with a PMB halide (e.g., PMBCl) in the presence of a base. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the halide from the benzylic carbon of the PMB halide.

-

Protection of Carboxylic Acids (PMB Esters): Carboxylic acids can be protected as PMB esters through several methods, including:

PMB ethers and esters exhibit stability towards a wide range of reaction conditions, making them compatible with many synthetic transformations. They are generally stable to:

-

Basic conditions: Resistant to hydrolysis by common bases.[4]

-

Nucleophiles: Stable in the presence of various nucleophiles.[6]

-

Reductants: Generally stable to catalytic hydrogenation (though can be cleaved under forcing conditions) and hydride reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[6]

However, they are sensitive to acidic conditions and oxidative cleavage, which form the basis for their selective removal.[1][5]

Mechanism of Deprotection: The Core of PMB's Utility

The key to the utility of the PMB group lies in its selective removal under conditions that leave other functional groups intact. The electron-donating p-methoxy group stabilizes the formation of a benzylic carbocation intermediate, facilitating cleavage.

The most common and selective method for deprotecting PMB ethers is through oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are frequently used.[5][7] The mechanism involves:

-

Electron Transfer: The electron-rich PMB ether undergoes a single-electron transfer to the oxidant (e.g., DDQ), forming a radical cation.

-

Formation of a Benzylic Cation: A second electron transfer or further reaction leads to the formation of a stabilized p-methoxybenzyl cation.

-

Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to release the free alcohol and p-methoxybenzaldehyde as a byproduct.

This method is highly chemoselective, allowing for the deprotection of PMB ethers in the presence of other protecting groups like benzyl ethers, silyl ethers, and acetals.[8]

PMB ethers and esters can also be cleaved under acidic conditions, typically using a strong acid like trifluoroacetic acid (TFA) or a Lewis acid.[7] The mechanism involves:

-

Protonation: The ether or ester oxygen is protonated by the acid.

-

Formation of a Benzylic Cation: The protonated intermediate undergoes cleavage to form the highly stabilized p-methoxybenzyl carbocation and the free alcohol or carboxylic acid.

-

Trapping of the Cation: The carbocation is typically scavenged by a nucleophile present in the reaction mixture.

The reactivity of PMB ethers to acid is greater than that of unsubstituted benzyl ethers, allowing for selective deprotection.[6]

Quantitative Data and Experimental Protocols

The efficiency of PMB group deprotection can be influenced by the specific substrate and reaction conditions.

Table 1: Comparison of Deprotection Methods for PMB Ethers

| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DDQ | 9-p-methoxybenzylcarbazole | Toluene/H2O | 80 | 71 | 79 | [7] |

| TFA | Methyl 1-p-methoxybenzylindole-2-carboxylate | CH2Cl2 | Room Temp | - | - | [7] |

| Ti(OPr)4 | p-Methoxybenzyl acetate | THF | 28 | 12 | - | [9] |

This protocol is adapted from the deprotection of 9-p-methoxybenzylcarbazole.[7]

-

Dissolution: Dissolve the PMB-protected substrate (1 equivalent) in a mixture of toluene and water (e.g., 10:1 v/v).

-

Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

References

- 1. Protecting_group [chemeurope.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-((4-Methoxybenzyl)oxy)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methoxybenzyl)oxy)acetic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The core structure, a phenoxyacetic acid moiety, is a recognized pharmacophore known for a variety of biological activities. These activities include anti-inflammatory, antiepileptic, and anticancer effects. The 4-methoxybenzyl group can serve as a versatile protecting group or be an integral part of the pharmacophore, influencing the compound's biological profile. This document provides detailed protocols for the synthesis of the parent compound, this compound, via the Williamson ether synthesis, and discusses the potential applications of its derivatives, supported by relevant data and pathway diagrams.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. Please note that while a specific yield for this exact compound is not widely reported in the literature, typical yields for Williamson ether synthesis of similar compounds range from 50-95%.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [Commercial Suppliers] |

| Molecular Weight | 196.20 g/mol | [Commercial Suppliers] |

| Melting Point | 50.8-51.8 °C | [2] |

| Appearance | White to off-white solid | |

| Purity | >95% (Typical) | |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

Experimental Protocols

The synthesis of this compound is readily achieved through the Williamson ether synthesis. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide.[1][4] The following protocol is based on a well-established procedure for analogous phenoxyacetic acids.[5]

Synthesis of this compound

Materials:

-

4-Methoxybenzyl alcohol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (deionized)

Procedure:

-

Deprotonation of 4-Methoxybenzyl Alcohol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzyl alcohol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C to form the sodium alkoxide. Alternatively, an aqueous solution of sodium hydroxide (e.g., 30%) can be used.[5]

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

-

Nucleophilic Substitution:

-

In a separate flask, prepare a solution of chloroacetic acid (1.2 equivalents) in water or a suitable polar aprotic solvent. If using aqueous NaOH in the first step, the chloroacetic acid can be added directly.[5]

-

Slowly add the chloroacetic acid solution to the stirring solution of the sodium 4-methoxybenzyl alkoxide.

-

Heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 6M hydrochloric acid. This will precipitate the carboxylic acid product.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.

-

Re-acidify the aqueous bicarbonate washings to precipitate any dissolved product, which can be recovered by extraction with diethyl ether.

-

Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford a white to off-white solid.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.

References

Application Notes and Protocols: Protection of Carboxylic Acids via p-Methoxybenzyl (PMB) Ester Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. The p-methoxybenzyl (PMB) ester is a widely utilized protecting group for carboxylic acids due to its stability under various reaction conditions and, more importantly, the multiple methods available for its selective removal. While the requested protocol involves 2-((4-methoxybenzyl)oxy)acetic acid, this reagent is not commonly employed for the protection of carboxylic acids. The standard and well-established method to introduce the p-methoxybenzyl protecting group is through the formation of a p-methoxybenzyl (PMB) ester using reagents such as p-methoxybenzyl chloride (PMBCl), p-methoxybenzyl alcohol, or specialized reagents like N,N-diisopropyl-O-(4-methoxybenzyl)isourea.

These application notes provide a comprehensive overview of the methods for the formation (protection) and cleavage (deprotection) of p-methoxybenzyl esters of carboxylic acids.

I. Protection of Carboxylic Acids as p-Methoxybenzyl (PMB) Esters

The formation of a PMB ester is a reliable method for the protection of a carboxylic acid moiety. Several methods have been developed to achieve this transformation, each with its own advantages depending on the substrate and the presence of other functional groups.

A. Protection using p-Methoxybenzyl Halides

Direct alkylation of a carboxylic acid with p-methoxybenzyl chloride (PMBCl) or bromide (PMBBr) in the presence of a base is a common and straightforward method.[1]

Table 1: Protection of Carboxylic Acids using p-Methoxybenzyl Halides

| Substrate (Carboxylic Acid) | Reagents | Base | Solvent | Conditions | Yield (%) | Reference |

| N-Cbz glycine | PMBCl | Triethylamine | - | - | - | [1] |

| Cephalosporin derivative | PMBBr | - | - | - | 57 | [1] |

| Glucuronic acid | PMBBr | TBAF | - | - | 71 | [1] |

| Hindered iminodiacid precursor | PMBCl, NaI (in situ PMBI formation) | - | - | - | 61 (from lactone) | [1] |

Experimental Protocol 1: General Procedure for PMB Ester Formation using PMBCl

-

Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., THF, acetone, or acetonitrile).

-

Add a base, such as triethylamine (1.1-1.5 equiv).

-

Add p-methoxybenzyl chloride (PMBCl) (1.1-1.5 equiv) to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). For hindered carboxylic acids, heating may be necessary.[1]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired p-methoxybenzyl ester.

B. Protection using N,N-Diisopropyl-O-(4-methoxybenzyl)isourea

This method offers a very mild and efficient route to PMB esters, avoiding the need for prior activation of the carboxylic acid.[2] The isourea reagent is prepared from p-methoxybenzyl alcohol and N,N-diisopropylcarbodiimide in the presence of catalytic copper(I) chloride.[2]

Table 2: Protection of Carboxylic Acids using PMB Isourea

| Substrate (Carboxylic Acid) | PMB Isourea (equiv) | Solvent | Conditions | Yield (%) | Reference |

| Various carboxylic acids | 1.1 - 1.5 | THF, Acetone, or Acetonitrile | Room Temperature | High | [2] |

Experimental Protocol 2: General Procedure for PMB Ester Formation using PMB Isourea

-

To a solution of the carboxylic acid (1.0 equiv) in THF (or acetone, acetonitrile), add N,N-diisopropyl-O-(4-methoxybenzyl)isourea (1.3 equiv).[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

The diisopropyl urea by-product precipitates as a white solid and is removed by filtration.[2]

-

Concentrate the filtrate in vacuo.[2]

-

Purify the residue by column chromatography on silica gel to obtain the pure PMB ester.[2]

C. Protection via Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of PMB esters from p-methoxybenzyl alcohol under mild conditions, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3] This method is particularly useful for sensitive substrates.

Table 3: PMB Ester Formation via Mitsunobu Reaction

| Substrate (Carboxylic Acid) | Alcohol | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Various carboxylic acids | p-Methoxybenzyl alcohol | PPh₃, DEAD/DIAD | THF or Diethyl ether | 0 °C to RT | - | [1][3] |

Experimental Protocol 3: General Procedure for PMB Ester Formation via Mitsunobu Reaction

-

Dissolve the carboxylic acid (1.0 equiv), p-methoxybenzyl alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF or diethyl ether.[3]

-

Cool the solution to 0 °C in an ice bath.[3]

-

Slowly add DEAD or DIAD (1.5 equiv), dissolved in THF, to the reaction mixture.[3]

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[3]

-

Concentrate the reaction mixture and purify by column chromatography to separate the desired PMB ester from the triphenylphosphine oxide and hydrazodicarboxylate by-products.[1]

II. Deprotection of p-Methoxybenzyl (PMB) Esters

The key advantage of the PMB protecting group is the variety of conditions under which it can be cleaved, allowing for orthogonality with other protecting groups.

A. Deprotection under Acidic Conditions

PMB esters are readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[1] This method is selective, for instance, benzyl esters are stable under conditions that cleave PMB esters.[1]

Table 4: Deprotection of PMB Esters under Acidic Conditions

| Substrate (PMB Ester) | Reagents | Solvent | Conditions | Yield (%) | Reference |

| PMB ester of N-protected amino acids | Neat TFA | - | 0 °C | - | [1] |

| Intermediate 69 | 10% TFA | Dichloromethane | - | Quantitative | [1] |

| Azumamide A precursor | TFA | - | - | 66 (over 2 steps) | [1] |

| PMB ester 127 | TFA, triethylsilane | - | - | 71 | [1] |

| Tyrosine-based PMB ester 84 | POCl₃ | Dichloroethane | Room Temperature | 82 | [1] |

Experimental Protocol 4: General Procedure for Acidic Deprotection of PMB Esters

-

Dissolve the PMB-protected carboxylic acid in a suitable solvent, such as dichloromethane.

-

Add trifluoroacetic acid (TFA) (e.g., 10% v/v or neat) to the solution.[1]

-

Stir the reaction at room temperature or 0 °C, monitoring the progress by TLC.

-

Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).

-

The crude carboxylic acid can then be used directly or purified further if necessary.

B. Deprotection by Hydrogenation

Similar to benzyl esters, PMB esters can be cleaved by catalytic hydrogenation. This method is mild but may not be compatible with other reducible functional groups like alkenes or alkynes.[1]

Table 5: Deprotection of PMB Esters by Hydrogenation

| Substrate (PMB Ester) | Catalyst | Hydrogen Source | Solvent | Yield (%) | Reference |

| PMB ester 92 | Pd(OH)₂ | H₂ | - | 76 (over 2 steps) | [1] |

Experimental Protocol 5: General Procedure for Hydrogenolytic Deprotection

-

Dissolve the PMB ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂).[1]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected carboxylic acid.

C. Deprotection by Oxidative Methods

A key feature of the PMB group is its susceptibility to oxidative cleavage, which provides an orthogonal deprotection strategy. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are often used for PMB ethers, but attempts to cleave PMB esters with DDQ have been reported to be unsuccessful.[1] However, other more powerful oxidizing agents or specific conditions can be employed.

Table 6: Oxidative Deprotection of PMB Esters

| Substrate (PMB Ester) | Reagents | Conditions | Yield (%) | Reference |

| Various PMB Esters | Triarylamine radical cations | - | - | [1] |

| PMB esters | Ceric Ammonium Nitrate (CAN) | - | >80 | [2] |

Note: While DDQ is highly effective for PMB ethers, it is generally not effective for the cleavage of PMB esters.[1]

Visualizations

Protection of Carboxylic Acids as PMB Esters

References

Application Notes and Protocols for the Deprotection of 2-((4-Methoxybenzyl)oxy)acetic acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of 2-((4-methoxybenzyl)oxy)acetic acid esters. The p-methoxybenzyl (PMB) ether is a commonly used protecting group for alcohols due to its stability under various conditions and its selective cleavage in the presence of other protecting groups like benzyl ethers.[1][2] The following sections outline various methods for the removal of the PMB group from the target molecule, including acidic, oxidative, and reductive cleavage conditions.

Acid-Catalyzed Deprotection

Acid-catalyzed deprotection is a common method for cleaving PMB ethers. The electron-donating methoxy group on the benzyl ring facilitates cleavage under acidic conditions that often leave simple benzyl ethers intact.[1] A variety of Brønsted and Lewis acids can be employed for this transformation.

Brønsted Acid-Mediated Deprotection

Strong Brønsted acids like trifluoroacetic acid (TFA) and triflic acid (TfOH) are effective reagents for cleaving PMB ethers.[1][3] The reaction often proceeds at room temperature in a chlorinated solvent. The addition of a cation scavenger, such as 1,3-dimethoxybenzene or anisole, can improve yields and shorten reaction times by trapping the liberated p-methoxybenzyl cation, thus preventing side reactions.[1]

Table 1: Conditions for Brønsted Acid-Mediated Deprotection of PMB Ethers

| Reagent(s) | Stoichiometry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Triflic Acid (TfOH) | 0.5 equiv | CH₂Cl₂ | 21 | 5-30 min | 88-94 | [1] |

| TfOH, 1,3-dimethoxybenzene | 0.5 equiv TfOH, 3 equiv scavenger | CH₂Cl₂ | 21 | 10 min | up to 98 | [1] |

| Trifluoroacetic Acid (TFA) | 10% in CH₂Cl₂ | CH₂Cl₂ | Room Temp. | Varies | - | [1] |

| TFA | 5 equiv | CH₂Cl₂ | Room Temp. | Varies | - | [4] |

| p-Toluenesulfonic acid (TsOH) | Stoichiometric | - | - | - | - | [5] |

| HCl in Hexafluoro-2-propanol (HFIP)/CH₂Cl₂ | Catalytic | HFIP/CH₂Cl₂ (1:1) | Room Temp. | Varies | Good | [6] |

Experimental Protocol: Deprotection using Triflic Acid and 1,3-dimethoxybenzene

-

Dissolve the this compound ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

-

Add 1,3-dimethoxybenzene (3.0 equiv) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add triflic acid (TfOH, 0.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Deprotection Mechanism with Triflic Acid

Caption: Acid-catalyzed deprotection of a PMB ether with TfOH and a scavenger.

Lewis Acid-Mediated Deprotection

Various Lewis acids can also effect the cleavage of PMB ethers. These reactions often require the presence of a soft nucleophile or scavenger.

Table 2: Conditions for Lewis Acid-Mediated Deprotection of PMB Ethers

| Reagent(s) | Stoichiometry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| POCl₃ | 0.5 equiv | Dichloroethane | Room Temp. | Varies | Good | [5][7] |

| Silver hexafluoroantimonate (AgSbF₆), 1,3,5-trimethoxybenzene | 5 mol% AgSbF₆, 0.5 equiv scavenger | - | - | Varies | High | [5] |

| AlCl₃, EtSH | - | - | Room Temp. | Varies | - | [8] |

| SnCl₂·2H₂O, EtSH | - | - | Room Temp. | Varies | - | [8] |

Experimental Protocol: Deprotection using POCl₃

-

To a solution of the this compound ester (1.0 equiv) in dichloroethane, add phosphorus oxychloride (POCl₃, 0.5 equiv) at room temperature.[7]

-

Stir the reaction mixture and monitor its progress by TLC.[7]

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the deprotected alcohol.[7]

Oxidative Deprotection

Oxidative cleavage is a highly selective method for the deprotection of PMB ethers, often leaving other benzyl-type ethers intact.[2][9] The most common reagents for this purpose are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).

Table 3: Conditions for Oxidative Deprotection of PMB Ethers

| Reagent(s) | Stoichiometry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| DDQ | 1.1-2.3 equiv | CH₂Cl₂/H₂O | 0 to Room Temp. | 1-4 h | 97 | [9][10] |

| CAN | - | - | - | - | - | [7] |

Experimental Protocol: Deprotection using DDQ

-

Dissolve the this compound ester (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[9]

-

Cool the solution to 0 °C.

-

Slowly add DDQ (1.3 equiv) as a solid to the stirred solution.[9]

-

Allow the reaction to warm to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.[9]

-

Directly load the crude reaction mixture onto a silica gel column for purification.[9]

-

Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol.[9]

Deprotection Mechanism with DDQ

Caption: Oxidative deprotection of a PMB ether using DDQ.

Reductive Deprotection (Hydrogenolysis)

While PMB ethers are generally cleaved under oxidative or acidic conditions, reductive cleavage via hydrogenation is also possible, although less common due to the facile cleavage of simple benzyl ethers under these conditions.[5] Selective reductive cleavage of a benzyl ether in the presence of a PMB ether has been reported.[2]

Table 4: Conditions for Reductive Deprotection

| Reagent(s) | Catalyst | Solvent | Pressure | Temperature (°C) | Reference |

| H₂ | Pd(OH)₂ | - | - | - | [5] |

Experimental Protocol: Deprotection by Hydrogenation

-

Dissolve the this compound ester in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Other Deprotection Methods

Recent advancements have introduced alternative methods for PMB ether deprotection that may offer advantages in terms of mildness and selectivity.

Electrochemical Deprotection

Electrochemical methods provide a reagent-free approach to deprotection, avoiding the use of chemical oxidants.[11][12] This technique has been successfully applied to a range of substrates containing PMB ethers.[12]

Photochemical Deprotection

Photochemical methods, often employing a photosensitizer, offer another mild alternative for PMB ether cleavage.[13] Metal-free visible light photoredox catalysis has been shown to be effective for this transformation.[13]

Experimental Workflow for Method Selection

Caption: Decision workflow for selecting a PMB deprotection method.

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for specific substrates. It is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers [agris.fao.org]

- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oxidative Cleavage of the 2-((4-Methoxybenzyl)oxy)acetic Acid Protecting Group with DDQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

The para-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability and the multiple methods available for its cleavage.[1] One of the most significant advantages of the PMB ether is its susceptibility to selective removal under mild oxidative conditions, offering orthogonality to many other common protecting groups.[2][3] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and frequently used reagent for this transformation, enabling the deprotection of PMB ethers with high efficiency and selectivity.[2][4]

This document provides detailed application notes and protocols for the oxidative cleavage of the 2-((4-methoxybenzyl)oxy)acetic acid protecting group using DDQ. This protecting group strategy is particularly relevant in the synthesis of complex molecules where a hydroxylated acetic acid moiety is required. The protocols and data presented herein are designed to guide researchers in successfully implementing this deprotection strategy in their synthetic workflows.

Reaction Mechanism

The oxidative cleavage of a PMB ether with DDQ proceeds through a single electron transfer (SET) mechanism. The electron-rich para-methoxybenzyl group forms a charge-transfer complex with the electron-deficient DDQ.[3][4] This is followed by the transfer of a hydride from the benzylic position of the PMB group to the DDQ, generating a stabilized oxocarbenium ion and the DDQ hydroquinone. The presence of the para-methoxy group is crucial as it stabilizes the positive charge through resonance. Subsequent hydrolysis of the oxocarbenium ion by water present in the reaction mixture yields the deprotected alcohol, p-anisaldehyde, and the DDQ hydroquinone.[4]

Selectivity and Functional Group Compatibility

A key advantage of using DDQ for PMB deprotection is its high chemoselectivity. The reaction conditions are generally mild and neutral, leaving many other common protecting groups and functional groups intact.

Table 1: Compatibility of Various Functional Groups with DDQ-mediated PMB Deprotection

| Functional Group/Protecting Group | Compatibility | Reference(s) |

| Esters | High | [5] |

| Carbonates | High | [6] |

| Benzyl (Bn) ethers | High (slower reaction) | [5][7] |

| Silyl ethers (TBS, TIPS, TBDPS) | High | [5] |

| Acetals (e.g., isopropylidene) | Moderate to Low | [6] |

| Alkenes and Alkynes | Substrate Dependent | [6] |

| Thiols and Thioethers | Low (can be oxidized) |

Note: While the carboxylic acid moiety of this compound is expected to be stable, highly electron-rich or strained alkenes may be susceptible to oxidation by DDQ. Substrate-specific optimization is always recommended.

Experimental Protocols

The following protocols are generalized procedures for the oxidative cleavage of the this compound protecting group. The specific reaction time and equivalents of DDQ may require optimization based on the specific substrate and scale.

Protocol 1: Standard Deprotection in Dichloromethane/Water

This is a widely applicable protocol for the deprotection of PMB ethers.

Materials:

-

This compound protected substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM), reagent grade

-

Water, deionized

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the this compound protected substrate in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1 v/v). The concentration of the substrate is generally in the range of 0.05-0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. A color change to dark green or brown is typically observed upon the addition of DDQ.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 30 minutes to several hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-